molecular formula C8H15NO2 B156342 Methyl 1-methylpiperidine-3-carboxylate CAS No. 1690-72-8

Methyl 1-methylpiperidine-3-carboxylate

Cat. No.: B156342
CAS No.: 1690-72-8
M. Wt: 157.21 g/mol
InChI Key: LLEOWWWENNCINW-UHFFFAOYSA-N
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Description

Overview of Piperidine (B6355638) Derivatives in Chemical and Pharmaceutical Sciences

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a pivotal cornerstone in the field of drug discovery and development. acs.org Its derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a remarkable breadth of biological activity. wikipedia.orgchembk.comchembk.com This structural motif is prevalent in both synthetic drugs and naturally occurring alkaloids. wikipedia.orgchembk.com

The versatility of the piperidine scaffold allows it to serve as a core for developing agents with a wide spectrum of pharmacological applications. These include treatments for complex diseases such as cancer, viral infections, malaria, and various microbial and fungal infections. acs.org Furthermore, piperidine derivatives have been successfully developed as antihypertensives, analgesics, anti-inflammatory agents, and treatments for central nervous system disorders like Alzheimer's disease and psychosis. acs.orgchembk.com The prevalence of this heterocyclic system in medicinal chemistry underscores its importance as a "privileged structure," a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. The ability of the piperidine ring to influence the pharmacokinetic properties of a molecule, such as membrane permeability and metabolic stability, further enhances its utility in drug design. nih.gov

Significance of Methyl 1-methylpiperidine-3-carboxylate as a Core Structure

This compound serves as a valuable intermediate in organic synthesis, particularly in the creation of more complex molecules for pharmaceutical and other applications. chembk.com It is recognized as a useful building block for preparing a variety of organic compounds, including potential drug candidates, fragrances, and dyes. chembk.com

One of the key aspects of its significance lies in its relationship to arecoline (B194364), a naturally occurring psychoactive alkaloid. acs.org this compound is the saturated (hydrogenated) analogue of arecoline and is also known by the synonym "Dihydroarecoline". acs.orgnih.gov It is a known metabolite of arecoline, formed by the reduction of the double bond in the parent compound. acs.org This relationship makes it an important tool in neuroscientific and pharmacological research, particularly in studies investigating the metabolism, structure-activity relationships, and physiological effects of arecoline and its analogues. sciencemadness.org The study of such analogues is of continued interest in medicinal chemistry for developing novel therapeutic agents. sciencemadness.org

The core structure of this compound is based on nipecotic acid (piperidine-3-carboxylic acid), a well-known inhibitor of gamma-aminobutyric acid (GABA) uptake. researchgate.netwikipedia.org Esters of nipecotic acid have been extensively researched for their potential anticonvulsant and neurological activities. researchgate.netnih.govnih.gov Consequently, this compound, as an N-methylated methyl ester of this acid, is a compound of interest for the synthesis of novel GABA uptake inhibitors and other neurologically active agents.

Below are the key chemical and physical properties of this compound.

PropertyValueSource
Molecular FormulaC8H15NO2 nih.gov
Molecular Weight157.21 g/mol nih.gov
CAS Number1690-72-8 nih.gov
AppearanceColorless liquid chembk.com
Boiling Point83-84 °C at 12 mmHg chembk.com
Density1.013 g/cm³ (Predicted) chembk.com
Refractive Index1.4520 (at 25 °C) chembk.com
Basic pKa8.39 nih.gov

Historical Context of Research on this compound and Related Analogues

The research history of this compound is intrinsically linked to the study of its unsaturated parent compound, arecoline, and the parent acid, nipecotic acid. Arecoline, an alkaloid from the areca nut, has a long history of human use, dating back thousands of years in Asia and the Pacific. wikipedia.orgnih.gov Scientific investigation into arecoline began in the late 19th century; it was first isolated by the German pharmacist E. Jahns in 1888. wikipedia.orgacs.org The initial synthesis was proposed in 1891, with its chemical structure being definitively confirmed in 1907. wikipedia.org A significant peak in synthetic interest and the development of new synthetic methods for arecoline occurred during the 1940s and 1950s. acs.org

The study of nipecotic acid (piperidine-3-carboxylic acid) and its derivatives represents another crucial historical thread. Research into nipecotic acid gained momentum due to its potent inhibitory effects on GABA uptake, a key process in the central nervous system. wikipedia.orgnih.gov This led to the synthesis and evaluation of various esters and amides of nipecotic acid as potential anticonvulsant drugs. researchgate.netnih.gov An early example of research into related structures is a 1943 paper by C. F. Koelsch detailing the synthesis of 4-aryl nipecotic acids. google.com This foundational work on the synthesis of substituted piperidine-3-carboxylic acid derivatives paved the way for later investigations into compounds like this compound and its analogues for various therapeutic applications, including the development of morphine analogs. google.com

The direct study of this compound, or dihydroarecoline, emerged from the broader context of understanding arecoline's pharmacology and metabolism. As researchers sought to understand how arecoline is processed in the body and to develop analogues with potentially improved therapeutic profiles, the synthesis and study of its hydrogenated metabolite became a logical step. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEOWWWENNCINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30903131
Record name NoName_3728
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1690-72-8
Record name 1-Methylnipecotinic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1690-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-methylnipecotate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL N-METHYLNIPECOTATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthetic Methodologies for Methyl 1 Methylpiperidine 3 Carboxylate

Established Synthetic Routes and Strategies

Established routes to methyl 1-methylpiperidine-3-carboxylate and its analogs involve key reactions such as hydrolysis and subsequent esterification or transesterification of related esters, reductive amination to form the piperidine (B6355638) ring or introduce the N-methyl group, direct N-methylation of a piperidine precursor, and advanced stereoselective methods to obtain specific enantiomers.

The hydrolysis of piperidine esters is a fundamental transformation to produce the corresponding carboxylic acid, which is a versatile intermediate for the synthesis of other esters, such as the target methyl ester. This process can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst. This reaction is reversible and may not proceed to completion. libretexts.org

Base-catalyzed hydrolysis (saponification) involves heating the ester with a base like sodium hydroxide. This reaction is irreversible and typically goes to completion, yielding an alcohol and a carboxylate salt. The free carboxylic acid can then be obtained by acidification. libretexts.orgchemguide.co.uk

The hydrolysis of a specific enantiomer, such as (R)-ethyl 1-methylpiperidine-3-carboxylate, would yield (R)-1-methylpiperidine-3-carboxylic acid. This chiral carboxylic acid can then be re-esterified, for example, by reaction with methanol (B129727) under acidic conditions (Fischer esterification) or by using a coupling agent, to produce (R)-methyl 1-methylpiperidine-3-carboxylate, thus retaining the stereochemical integrity of the C3 position.

Alternatively, the direct conversion of an ethyl ester to a methyl ester can be accomplished via transesterification . This reaction involves treating the ethyl ester with methanol in the presence of an acid or base catalyst. masterorganicchemistry.comresearchgate.netorganic-chemistry.org Using a large excess of methanol helps to drive the equilibrium towards the formation of the desired methyl ester. masterorganicchemistry.com

Table 1: Comparison of Hydrolysis and Transesterification

Feature Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification) Transesterification
Reagents Ester, excess water, strong acid catalyst Ester, strong base (e.g., NaOH) Ester, alcohol (e.g., Methanol), acid or base catalyst
Reaction Type Reversible Irreversible Reversible
Intermediate Product Carboxylic Acid Carboxylate Salt N/A

| Final Product | Carboxylic Acid + Alcohol | Carboxylic Acid (after acidification) + Alcohol | New Ester + Original Alcohol |

Reductive amination is a powerful method for forming amines and is highly applicable to the synthesis of piperidine rings and for N-alkylation. chemspider.comresearchgate.net This reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride, or catalytic hydrogenation. chemspider.comresearchgate.net

A plausible synthetic route to this compound via this method could involve the reaction of a δ-keto ester, such as methyl 5-oxo-3-(substituted)pentanoate, with methylamine. The initial condensation would form an enamine or imine, which upon reduction and subsequent intramolecular cyclization would yield the N-methylated piperidine ring.

Another application of this strategy is the reductive amination of a pre-formed piperidine. For example, reductive methylation of a piperidine-2-carboxylic acid derivative has been achieved using formaldehyde (B43269) in the presence of a palladium on carbon catalyst under a hydrogen atmosphere. google.com

Direct methylation of the nitrogen atom of a precursor, methyl piperidine-3-carboxylate, is a common and straightforward approach to synthesize this compound.

One of the most classic and effective methods for the N-methylation of secondary amines is the Eschweiler-Clarke reaction . wikipedia.orgambeed.comorganic-chemistry.org This reaction involves treating the secondary amine (methyl piperidine-3-carboxylate) with excess formaldehyde and formic acid. wikipedia.orgacs.org Formaldehyde forms an iminium ion with the amine, which is then reduced by formic acid, acting as a hydride donor. The reaction is driven to completion by the formation of carbon dioxide gas and advantageously avoids the over-alkylation to a quaternary ammonium (B1175870) salt. wikipedia.orgambeed.com

Table 2: Key Features of the Eschweiler-Clarke Reaction

Parameter Description
Substrate Primary or Secondary Amine
Reagents Formaldehyde (methylating agent), Formic Acid (reducing agent)
Key Intermediate Iminium ion
Advantage Stops at the tertiary amine stage, preventing quaternization

| By-product | Carbon Dioxide |

An alternative to the Eschweiler-Clarke reaction is direct reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride or catalytic hydrogenation. chemspider.comscirp.org Another traditional method involves alkylation with an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, often in the presence of a base to neutralize the acid formed during the reaction. eurekaselect.comrsc.orgresearchgate.net However, this method carries a higher risk of over-methylation to form the quaternary ammonium salt.

The synthesis of specific enantiomers of piperidine derivatives is of high importance, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis techniques are employed to achieve high enantiomeric purity.

Modern asymmetric synthesis offers powerful tools for constructing chiral piperidines. Rhodium-catalyzed asymmetric hydrogenation is a prominent strategy for preparing chiral drugs and intermediates. dicp.ac.cnrsc.orgrsc.org This method can be applied to the hydrogenation of prochiral precursors like tetrahydropyridines or functionalized pyridinium (B92312) salts to yield enantiomerically enriched piperidines. The choice of a chiral phosphine (B1218219) ligand coordinated to the rhodium center is crucial for inducing high enantioselectivity. rsc.org

Another innovative approach is the rhodium-catalyzed reductive transamination of pyridinium salts. dicp.ac.cnliverpool.ac.uknih.gov This method allows for the rapid preparation of various chiral piperidines from simple starting materials with excellent diastereo- and enantioselectivities. dicp.ac.cnliverpool.ac.uk The process involves the introduction of a chiral primary amine under reducing conditions, which facilitates a transamination with the pyridinium nitrogen, thereby inducing chirality on the resulting piperidine ring. dicp.ac.cn This technique overcomes many limitations of traditional multi-step syntheses and classical asymmetric hydrogenation. liverpool.ac.uk

Biocatalytic methods, such as using transaminases, are also emerging as powerful tools for the asymmetric synthesis of piperidines, offering high enantioselectivity and mild reaction conditions. researchgate.net

Table 3: List of Mentioned Compounds

Compound Name
This compound
(R)-ethyl 1-methylpiperidine-3-carboxylate
(R)-1-methylpiperidine-3-carboxylic acid
(R)-methyl 1-methylpiperidine-3-carboxylate
Methyl piperidine-3-carboxylate

Stereoselective Synthesis of Enantiomers (e.g., (S)-Methyl Piperidine-3-carboxylate)

Chiral Separation Methods

The separation of enantiomers is crucial in pharmaceutical development, as different enantiomers of a chiral molecule can exhibit distinct pharmacological activities. Chiral separation techniques are employed to isolate the desired stereoisomer from a racemic mixture. For piperidine derivatives, high-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method.

Chiral resolution of piperidine derivatives, such as 1,3-dimethyl-4-phenylpiperidines, has been successfully achieved using commercially available HPLC columns with cellulose-based chiral stationary phases like Chiralcel OD and Chiralcel OJ. nih.gov The effectiveness of the separation can be influenced by the polarity of substituents on the piperidine ring. nih.gov These methods can be broadly categorized as follows:

Chiral Stationary Phase (CSP) Chromatography: This is a widely used technique where a chiral selector is immobilized on a solid support (the stationary phase). The racemic mixture is passed through the column, and the enantiomers interact differently with the CSP, leading to their separation. Common CSPs include polysaccharide derivatives (e.g., cellulose (B213188) and amylose), proteins, and synthetic polymers. nih.gov

Chiral Mobile Phase Additives: In this method, a chiral selector is added to the mobile phase. The enantiomers form transient diastereomeric complexes with the chiral additive, which can then be separated on a standard achiral column.

Diastereomeric Derivatization: The racemic mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional chromatographic or crystallization techniques. Following separation, the chiral auxiliary is removed to yield the pure enantiomers.

The choice of method depends on the specific properties of the compound to be separated, the scale of the separation, and the desired purity of the enantiomers.

Table 1: Chiral Separation Strategies

Method Principle Advantages Disadvantages
Chiral Stationary Phase Chromatography Differential interaction of enantiomers with a chiral stationary phase. nih.gov Direct separation, applicable to a wide range of compounds. nih.gov High cost of chiral columns.
Chiral Mobile Phase Additives Formation of transient diastereomeric complexes with a chiral additive in the mobile phase. Use of conventional achiral columns. The chiral additive may be expensive and needs to be removed from the final product.
Diastereomeric Derivatization Conversion of enantiomers into diastereomers, which are then separated. nih.gov Can use standard separation techniques. Requires additional reaction steps for derivatization and removal of the chiral auxiliary.

Novel Synthetic Approaches and Catalyst Development

Recent advancements in synthetic chemistry have focused on the development of more efficient, selective, and environmentally benign methods for the synthesis of piperidine derivatives. These include the use of novel catalysts and the application of green chemistry principles.

Catalytic hydrogenation of pyridine (B92270) derivatives is a direct and widely used method for the synthesis of the corresponding piperidines. This reaction involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. scholaris.cachemrxiv.org

The choice of catalyst is critical and can influence the reaction conditions and selectivity. Common catalysts include platinum, palladium, rhodium, and nickel. For instance, the hydrogenation of nicotinic acid hydrochloride (a pyridine-3-carboxylic acid derivative) to piperidine-3-carboxylic acid hydrochloride has been achieved with high yield using a platinum oxide catalyst in water. google.com Similarly, palladium on carbon (Pd/C) is an effective catalyst for the reduction of pyridinecarboxylic acids to piperidinecarboxylic acids. google.com

The general scheme for the catalytic hydrogenation of a pyridine precursor to a piperidine is as follows:

Substrate: A suitably substituted pyridine, such as a pyridine-3-carboxylate ester.

Hydrogen Source: Typically hydrogen gas (H₂), often under pressure.

Catalyst: Heterogeneous catalysts like Pd/C, PtO₂, or Raney Nickel are commonly employed. Homogeneous catalysts are also used for asymmetric hydrogenations. acs.org

Solvent: A variety of solvents can be used, including water, alcohols (e.g., ethanol), and acetic acid.

Challenges in the catalytic hydrogenation of pyridines include the potential for catalyst poisoning by the nitrogen atom of the pyridine and the need for harsh reaction conditions (high pressure and temperature) in some cases. chemrxiv.org Research is ongoing to develop more active and robust catalysts that can operate under milder conditions.

Transfer hydrogenation offers an alternative to the use of high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as formic acid or isopropanol, is used to transfer hydrogen to the substrate in the presence of a catalyst. dicp.ac.cn Asymmetric transfer hydrogenation (ATH) employs a chiral catalyst to achieve the stereoselective reduction of prochiral substrates like imines, leading to the formation of chiral amines. researchgate.net

This methodology is particularly relevant for the synthesis of N-substituted piperidines. For instance, the reductive amination of a piperidine precursor can be achieved via transfer hydrogenation. The N-methylation step in the synthesis of certain piperidine derivatives can be accomplished using formaldehyde as the methyl source in a reductive methylation process. google.com A mixture of formic acid and an amine, such as N-methylpiperidine, can also serve as an effective hydrogen donor system for the transfer hydrogenation of cyclic imines. researchgate.net

A key advantage of transfer hydrogenation is that it often proceeds under milder conditions than catalytic hydrogenation and avoids the need for specialized high-pressure equipment.

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. mdpi.com In the context of synthesizing this compound and its analogs, several green chemistry strategies can be considered:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions are an excellent example of atom-economic processes. researchgate.net

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. In some cases, solvent-free reactions can be developed. mdpi.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents because catalysts are used in small amounts and can be recycled and reused. unibe.ch This reduces waste and often leads to more efficient reactions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. mdpi.com

Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than petrochemical sources.

By incorporating these principles, the synthesis of piperidine derivatives can be made more sustainable and environmentally friendly.

Synthesis of Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound is important for exploring structure-activity relationships in drug discovery. This often involves modifying the piperidine ring or the ester functionality.

One example is the synthesis of novel pyrazole (B372694) derivatives from piperidine-3-carboxylic acids. mdpi.com In this process, (R)- and (S)-piperidine-3-carboxylic acids are first converted to the corresponding β-keto esters. These intermediates then undergo reaction with N,N-dimethylformamide dimethyl acetal, followed by cyclization with various hydrazines to yield 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the major products. mdpi.com

Piperidine-3-carboxylic acid, also known as nipecotic acid, is a key precursor for the synthesis of this compound and its derivatives. One synthetic route to piperidine-3-carboxylic acid hydrochloride involves the hydrolysis of 3-piperidine formamide (B127407) or its salt in the presence of a strong acid like concentrated hydrochloric acid. google.com This method can also achieve chiral resolution, providing access to the (S)-enantiomer. google.com

Another common method is the catalytic hydrogenation of nicotinic acid (pyridine-3-carboxylic acid) or its hydrochloride salt. google.com As mentioned earlier, this reduction is typically carried out using a platinum or palladium catalyst.

Table 2: Synthesis of Piperidine-3-carboxylic acid hydrochloride

Starting Material Reagents and Conditions Product Reference
3-Piperidine formamide or its salt Concentrated hydrochloric acid, hydrolysis (S)-3-Piperidine carboxylic acid salt google.com
Nicotinic acid hydrochloride H₂, Platinum oxide (PtO₂) catalyst, water Piperidine-3-carboxylic acid hydrochloride google.com
Nicotinic acid H₂, Palladium on carbon (Pd/C) catalyst Piperidine-3-carboxylic acid google.com

Synthesis of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate Derivatives

A notable synthetic route involves the derivatization of the piperidine scaffold by coupling it with amino acids. While the specific literature highlights the use of the 4-carboxylate isomer (Isonipecotic acid methyl ester), the methodology is applicable to the 3-carboxylate isomer as well. This process serves to introduce peptidic fragments onto the piperidine ring, creating novel hybrid structures.

The synthesis begins by treating the piperidine ester with Boc-protected amino acids. ijprs.comresearchgate.net The coupling is facilitated by a reagent such as 1,1'-Carbonyldiimidazole (CDI) in a solvent like methylene (B1212753) chloride (MDC) at room temperature. ijprs.comresearchgate.net Following the successful coupling of the protected amino acid, the Boc (tert-Butyloxycarbonyl) protecting group is removed. This deprotection step is typically achieved using a solution of hydrogen chloride in dioxane, which yields the final desired amine-alkylcarbonyl piperidine carboxylate derivative as a hydrochloride salt. ijprs.comresearchgate.net

The structures of the resulting compounds are confirmed through spectral and elemental analysis. ijprs.comresearchgate.net This multi-step process allows for the systematic creation of a library of derivatives, each incorporating a different amino acid, as detailed in the table below.

Compound IDCoupled Amino Acid (Boc-Protected)Final Derivative Structure
3aBoc-GlycineMethyl 1-(glycyl)piperidine-4-carboxylate HCl
3bBoc-L-AlanineMethyl 1-(L-alanyl)piperidine-4-carboxylate HCl
3cBoc-L-ValineMethyl 1-(L-valyl)piperidine-4-carboxylate HCl
3dBoc-L-LeucineMethyl 1-(L-leucyl)piperidine-4-carboxylate HCl
3eBoc-L-IsoleucineMethyl 1-(L-isoleucyl)piperidine-4-carboxylate HCl

Note: The data in the table is based on the synthesis using Methyl piperidine-4-carboxylate as presented in the cited literature. ijprs.com

Synthesis of Fused Piperidine Scaffolds

The piperidine ring of nipecotic acid esters, such as this compound, can serve as a precursor for the stereospecific synthesis of fused heterocyclic systems. A key example is the formation of decahydroisoquinoline (B1345475) frameworks, which are important structures in medicinal chemistry.

One documented strategy involves the conversion of a 4-aryl nipecotic acid ester into a methylene lactam, which then undergoes an intramolecular Michael reaction. google.com This sequence of reactions effectively closes a new ring onto the piperidine scaffold, creating a bicyclic, fused system. Specifically, ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate can be cyclized to form trans-1,6-dioxo-4a-(3'-methoxyphenyl)-2-methyldecahydroisoquinoline. google.com This transformation demonstrates how the functional groups of the initial piperidine ester can be manipulated to achieve complex, fused architectures with controlled stereochemistry. google.com Such strategies are valuable for building molecules that mimic the core structures of natural products and pharmaceuticals.

Incorporation of Various Substituents for Structural Diversity

Achieving structural diversity in piperidine derivatives is crucial for drug discovery and development. Modern synthetic strategies focus on the efficient functionalization of the piperidine ring.

One powerful approach is a two-stage process that allows for the modification of the piperidine core. news-medical.net

Biocatalytic C-H Oxidation : This initial step utilizes enzymes to selectively add a hydroxyl (-OH) group to specific carbon-hydrogen bonds on the piperidine ring. news-medical.net

Radical Cross-Coupling : The newly introduced hydroxyl group serves as a handle for subsequent reactions. Using nickel electrocatalysis, this step facilitates the formation of new carbon-carbon bonds, connecting various molecular fragments to the piperidine scaffold without the need for protecting groups or expensive precious metal catalysts like palladium. news-medical.net

Another established method for incorporating substituents involves the hydrogenation of substituted pyridine precursors. whiterose.ac.uk For instance, various regioisomers of methyl-substituted pyridines can be reduced under mild conditions using a platinum(IV) oxide (PtO₂) catalyst to yield the corresponding cis-substituted piperidines. whiterose.ac.uk Further structural diversity can be achieved through subsequent epimerization, which converts the cis isomers to their trans counterparts, or through diastereoselective lithiation followed by trapping with an electrophile. whiterose.ac.uk These methods provide systematic access to a wide range of structurally distinct piperidine isomers.

Strategies for Modifying the Piperidine Ring and Ester Moiety

Modifications to both the piperidine ring and the ester group of this compound are essential for fine-tuning the molecule's properties.

Ester Moiety Modification: The methyl ester is a versatile functional group that can be readily transformed.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using sodium hydroxide) or acidic conditions. google.com This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

Prodrug Formation : The carboxylate group can be masked to create prodrugs, which can improve in vivo efficacy. nih.gov For example, it can be converted into an N,N-dimethylamidomethyl ester. nih.gov

Piperidine Ring Modification: The piperidine ring itself can be altered in several ways.

N-Dealkylation : The N-methyl group can be removed or replaced. For example, catalytic N-debenzylation of related N-benzyl piperidine esters can be optimized to proceed in nearly quantitative yields, yielding the secondary amine. researchgate.net This secondary amine is a key intermediate that allows for the introduction of different N-substituents.

Ring Conformation Constraint : The flexibility of the piperidine ring can be constrained by introducing bridges. The synthesis of bridged piperidine analogues, such as those incorporating a 2-azanorbornane or nortropane structure, can lock the ring into a specific conformation. nih.gov This added rigidity can enhance binding affinity to biological targets and improve drug-like properties by increasing the molecule's three-dimensional character. nih.gov

Chemical Reactivity and Transformation Studies of Methyl 1 Methylpiperidine 3 Carboxylate

Reactions of the Ester Group

The ester functionality is a primary site for the chemical modification of methyl 1-methylpiperidine-3-carboxylate, allowing for its conversion into carboxylic acids, other esters, and primary alcohols.

Saponification , or the base-promoted hydrolysis of the ester, converts this compound into 1-methylpiperidine-3-carboxylic acid. This reaction is typically carried out by heating the ester in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, in a protic solvent mixture like methanol (B129727) and water. The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group, which then deprotonates the newly formed carboxylic acid to yield the corresponding carboxylate salt. An acidic workup is subsequently required to protonate the carboxylate and isolate the final carboxylic acid product. A similar compound, ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, has been saponified using sodium hydroxide in a mixture of methanol and water under reflux conditions for 5 hours google.com.

Transesterification is the process of exchanging the methyl group of the ester with a different alkyl group from an alcohol. This transformation can be catalyzed by either an acid or a base. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide nucleophile attacks the ester's carbonyl group. masterorganicchemistry.com To ensure the reaction proceeds to completion, the alcohol reactant is often used in large excess, serving as the solvent. masterorganicchemistry.com Acid-catalyzed transesterification involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a neutral alcohol molecule. masterorganicchemistry.com A variety of catalysts, including heterogeneous solid bases, have been developed to facilitate transesterification reactions for the synthesis of different esters. researchgate.net

ReactionReagents and ConditionsProduct
Saponification1. NaOH or KOH, H2O/MeOH, Reflux2. HCl (acidic workup)1-methylpiperidine-3-carboxylic acid
Transesterification (Base-catalyzed)RO-Na+, ROH (excess), Heat1-methylpiperidine-3-carboxylate (R-ester)
Transesterification (Acid-catalyzed)ROH (excess), H+ catalyst, Heat1-methylpiperidine-3-carboxylate (R-ester)

The ester group of this compound can be reduced to a primary alcohol, yielding (1-methylpiperidin-3-yl)methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous aprotic solvent such as tetrahydrofuran (THF). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group and a second hydride addition to the resulting aldehyde intermediate.

A detailed experimental procedure for this reduction has been reported where this compound in THF is treated with lithium aluminum hydride at 0 °C, followed by stirring at room temperature for one hour. The reaction is then quenched with methanol to afford (1-methylpiperidin-3-yl)methanol. Weaker reducing agents like sodium borohydride (NaBH4) are generally not reactive enough to reduce esters unless specific activating additives are used.

ReactantReducing AgentSolventProduct
This compoundLithium aluminum hydride (LiAlH4)Tetrahydrofuran (THF)(1-methylpiperidin-3-yl)methanol

Reactions Involving the Piperidine (B6355638) Nitrogen

The tertiary amine nitrogen atom in the piperidine ring is a nucleophilic and basic center, making it susceptible to reactions with electrophiles.

The lone pair of electrons on the piperidine nitrogen allows for alkylation reactions with alkyl halides. For instance, reacting this compound with an alkyl halide (e.g., ethyl iodide) would result in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom becomes positively charged and bonded to four carbon atoms.

Acylation of the piperidine nitrogen is generally not possible as it is already a tertiary amine. However, if the starting material were a secondary amine, such as methyl piperidine-3-carboxylate, acylation with an acyl chloride or an acid anhydride in the presence of a base would readily occur to form an N-acylpiperidine derivative.

The reaction of the tertiary amine in this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), leads to the formation of a quaternary ammonium salt. This type of reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. The resulting quaternary ammonium salts are ionic compounds with a permanently charged nitrogen atom, independent of pH. These salts can have applications as phase-transfer catalysts and in the development of biologically active compounds.

ReactantAlkylating AgentProduct
This compoundMethyl Iodide (CH3I)3-(methoxycarbonyl)-1,1-dimethylpiperidin-1-ium iodide
This compoundEthyl Bromide (CH3CH2Br)1-ethyl-3-(methoxycarbonyl)-1-methylpiperidin-1-ium bromide

Reactions on the Piperidine Ring System

While the ester and the nitrogen atom are the most reactive sites, the piperidine ring itself can undergo functionalization, although this often requires specific catalysts or reaction conditions. The electron-donating nature of the nitrogen atom can influence the reactivity of the ring's C-H bonds.

Recent advances in C-H functionalization have enabled the direct introduction of substituents at various positions on the piperidine ring. For example, rhodium-catalyzed C-H insertion reactions have been utilized to introduce arylacetate groups at the C2, C3, and C4 positions of N-protected piperidines. The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen. Although the nitrogen in this compound is not protected, similar principles of directed C-H activation could potentially be applied.

Furthermore, reactions that proceed via the formation of an enamine or an iminium ion can lead to functionalization at the α-carbon (C2 or C6) of the piperidine ring. Ring-opening reactions of the piperidine scaffold are also possible under certain conditions, providing a route to acyclic amino acid derivatives.

Oxidation Reactions

No studies detailing the oxidation of this compound were identified. Research in this area would typically explore the reaction of the tertiary amine and the piperidine ring with various oxidizing agents, potentially leading to the formation of N-oxides, iminium ions, or products of ring cleavage, depending on the reaction conditions.

Substitution Reactions

Specific studies on substitution reactions occurring on the piperidine ring of this compound are not available in the reviewed literature. Such investigations would involve the replacement of a hydrogen atom on the carbon framework of the piperidine ring with other functional groups. While N-alkylation of piperidines is a common reaction, information on substitutions at the carbon positions of this particular molecule is absent.

Ring-opening and Rearrangement Reactions

No documented ring-opening or rearrangement reactions specifically for this compound were found. This area of study would focus on reactions that cleave the piperidine ring structure or lead to constitutional isomers through skeletal reorganization.

Reaction Kinetics and Mechanisms

Gas Phase Elimination Kinetics of Related Esters (e.g., Ethyl 1-methyl Pipecolinate)

A search for studies on the gas-phase elimination kinetics of Ethyl 1-methyl pipecolinate, a close structural analog of the target compound, did not yield any relevant results. Kinetic studies of this nature would provide valuable information on the thermal stability and decomposition pathways of such N-alkylated piperidine esters, typically involving techniques like pyrolysis coupled with analytical methods to determine reaction rates and activation parameters.

Mechanistic Investigations of Key Transformations

In the absence of experimental data on the chemical transformations of this compound, no mechanistic investigations have been reported. Elucidating the mechanisms of its potential reactions would require detailed experimental studies, including the isolation and characterization of intermediates and products, as well as computational modeling to understand the underlying electronic and steric effects that govern its reactivity.

Pharmacological and Biological Activity Research on Methyl 1 Methylpiperidine 3 Carboxylate and Its Derivatives

Medicinal Chemistry Applications

Modulators of Neurotransmitter Systems

Dopamine (B1211576) Receptor Interactions

The piperidine (B6355638) scaffold is a crucial pharmacophore for ligands targeting dopamine receptors, which are implicated in numerous neurological and psychiatric conditions. Research into derivatives of Methyl 1-methylpiperidine-3-carboxylate has revealed specific interactions with dopamine receptor subtypes, particularly D2, D3, and D4. These interactions are fundamental to the potential therapeutic effects of this class of compounds.

Dopamine autoreceptors, which include the D2 and D3 subtypes, are key regulators of dopamine neuron activity, controlling the synthesis, release, and uptake of dopamine. nih.gov Piperidine derivatives have been designed to act as agonists at these autoreceptors. For instance, a stereoselective synthesis of a derivative of 3-(3-hydroxyphenyl)-1-n-propylpiperidine (3-PPP), a known dopamine autoreceptor agonist, was undertaken to enhance potency, although the specific modification did not yield the expected increase in activity. nih.gov

The structural features of the piperidine ring are critical for receptor affinity and selectivity. A common pharmacophore model for both the sigma-1 and dopamine D4 receptors highlights that a basic nitrogen within the piperidine scaffold forms a key interaction with an aspartate residue (Asp115) in the D4 receptor. This interaction is complemented by π-π stacking from additional aromatic groups on the molecule. chemrxiv.org Further research has led to the development of highly selective D4 receptor antagonists based on a 4,4-difluoro-3-(phenoxymethyl)piperidine structure, demonstrating exceptional binding affinity (Kᵢ = 0.3 nM) and over 2000-fold selectivity against other dopamine receptor subtypes. chemrxiv.org Similarly, novel radioligands have been developed that show high affinity and selectivity for the D3 receptor over the D2 receptor, which is a significant challenge due to their structural similarity. semanticscholar.org

The binding affinities of various piperidine derivatives for different dopamine receptor subtypes have been quantified in several studies. These values are crucial for understanding the structure-activity relationship (SAR) and for designing compounds with desired pharmacological profiles.

Compound Class/DerivativeReceptor TargetBinding Affinity (Kᵢ)Reference
4,4-difluoro-3-(phenoxymethyl)piperidine analog (14a)Dopamine D40.3 nM chemrxiv.org
3-Imidazo[1,5-a]pyridine analog (15a-e)Dopamine D4Loss of activity chemrxiv.org
Benzamide Scaffold Derivative (HY-3-24)Dopamine D30.67 ± 0.11 nM semanticscholar.org
Benzamide Scaffold Derivative (HY-3-24)Dopamine D286.7 ± 11.9 nM semanticscholar.org

This table presents selected data on the binding affinities of various piperidine derivatives to dopamine receptor subtypes. The data illustrates the high potency and selectivity that can be achieved through structural modifications of the piperidine core.

Potential for Treating Mood Disorders and Psychological Conditions

The modulation of central nervous system (CNS) targets, particularly monoamine neurotransmitter systems, by piperidine derivatives forms the basis of their potential use in treating mood disorders and other psychological conditions. nih.gov The interaction with dopamine and serotonin (B10506) receptors, as well as the inhibition of key enzymes like monoamine oxidase (MAO), positions these compounds as candidates for antidepressant, antipsychotic, and anxiolytic therapies. google.comresearchgate.netresearchgate.net

Research has demonstrated the antidepressant-like effects of piperine, a naturally occurring piperidine alkaloid, and its derivative, antiepilepsirine. Chronic administration of these compounds significantly reduced immobility time in preclinical models of depression (forced swimming and tail suspension tests). nih.gov The mechanism is believed to involve the enhancement of both serotonergic and dopaminergic systems. Specifically, antiepilepsirine was found to elevate dopamine levels in the striatum, hypothalamus, and hippocampus, and serotonin levels in the hypothalamus and hippocampus. nih.gov

Furthermore, the piperidine nucleus is a core component of many compounds investigated as monoamine oxidase (MAO) inhibitors. acs.org MAO is a primary enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO-A and MAO-B increases the synaptic availability of these neurotransmitters, a well-established mechanism for alleviating depressive symptoms. Structure-activity relationship studies have shown that substitutions on the piperidine ring can significantly influence inhibitory potency against MAO isoforms. For example, a para-hydroxy substitution on a piperidine ring yielded a compound with potent inhibitory activity against both MAO-A (IC₅₀ = 0.01446 ± 0.00183 µM) and MAO-B (IC₅₀ = 0.01572 ± 0.00192 µM). acs.org

The development of antipsychotic agents has also heavily featured the piperidine scaffold. Schizophrenia and other psychotic disorders are strongly linked to dysregulation of dopamine and serotonin pathways. researchgate.netresearchgate.net Piperidine and piperazine (B1678402) derivatives have been synthesized and shown to possess significant inhibitory activity at dopamine D2 and serotonin 5-HT2A receptors, which are the primary targets for both typical and atypical antipsychotic drugs. researchgate.net This multi-target profile is characteristic of second-generation antipsychotics, which often provide a broader spectrum of efficacy.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit a variety of enzymes, which underlies many of their therapeutic effects. This inhibition can impact neurotransmitter metabolism, inflammation, and microbial viability.

A significant area of research is the inhibition of monoamine oxidase (MAO) by piperidine-containing compounds. As previously mentioned, MAO-A and MAO-B are critical enzymes in the metabolic pathways of monoamine neurotransmitters. Piperine, an alkaloid containing a piperidine ring, is a known MAO inhibitor. acs.org Synthetic derivatives have been developed to enhance this activity. For instance, a derivative with a 4-methyl-substituted piperidine ring and a three-membered amide linker showed high inhibitory activity and selectivity for MAO-B. acs.org

Beyond the CNS, piperidine derivatives have been identified as potent inhibitors of other enzymes. A series of derivatives were designed as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). These enzymes are involved in inflammatory and hypertensive pathways. Two compounds from this series, 10e and 10g, displayed significant in-vitro inhibition of sEH with IC₅₀ values of 0.124 µM and 0.110 µM, respectively. researchgate.net Additionally, piperidine derivatives have been explored as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the vitamin K₂ biosynthesis pathway of Mycobacterium tuberculosis. Inhibition of this enzyme represents a potential strategy for developing new anti-tuberculosis agents. nih.gov

Derivative ClassTarget EnzymeInhibition (IC₅₀)Reference
Piperine Derivative (para-hydroxy substitution)MAO-A0.01446 ± 0.00183 µM acs.org
Piperine Derivative (para-hydroxy substitution)MAO-B0.01572 ± 0.00192 µM acs.org
Quinazolin-piperidine carboxamide (10e)Soluble Epoxide Hydrolase (sEH)0.124 ± 0.011 µM researchgate.net
Quinazolin-piperidine carboxamide (10g)Soluble Epoxide Hydrolase (sEH)0.110 ± 0.01 µM researchgate.net
Monocyclic Western Site Derivative of Compound 1MenA (M. tuberculosis)1.1 ± 0.1 µM nih.gov

This table summarizes the inhibitory concentrations (IC₅₀) of various piperidine derivatives against different enzyme targets, showcasing the broad range of biological pathways that can be modulated by this class of compounds.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. frontiersin.orgfrontiersin.org By depleting local tryptophan and producing immunomodulatory kynurenine metabolites, IDO1 plays a critical role in creating an immunosuppressive microenvironment. This mechanism is exploited by tumors to evade immune surveillance, making IDO1 a significant target for cancer immunotherapy. nih.govnih.gov To date, a variety of IDO1 inhibitors have been discovered through high-throughput screening and rational drug design, with several candidates entering clinical trials. frontiersin.org However, specific research documenting the direct inhibition of the IDO1 enzyme by Methyl piperidine-3-carboxylate or its simple derivatives is not available in the current scientific literature. The investigation of piperidine-based scaffolds as potential IDO1 inhibitors remains an area for future exploration.

The enzyme inhibition profile of piperidine derivatives has significant implications for their metabolism and therapeutic efficacy. When these compounds inhibit metabolic enzymes, they can alter their own pharmacokinetic profile as well as that of co-administered drugs.

The inhibition of MAO, for example, is not just a mechanism of action but also a metabolic event. By blocking the degradation of neurotransmitters like dopamine and serotonin, MAO inhibitors increase their concentration in the synapse, leading to their therapeutic effect in mood disorders. nih.govacs.org This direct modulation of neurotransmitter metabolism is central to the drug's efficacy.

In the context of infectious diseases, the efficacy of piperidine derivatives designed as MenA inhibitors is dependent on their ability to selectively target the mycobacterial enzyme over host enzymes. This selectivity ensures that the therapeutic effect is concentrated on the pathogen, minimizing off-target effects and potential toxicity in the host. nih.gov Similarly, the dual inhibition of COX-2 and sEH by certain piperidine derivatives provides a combined anti-inflammatory and potentially anti-hypertensive effect, which could be beneficial in complex diseases. researchgate.net The efficacy of such a drug is tied to its ability to potently inhibit both targets simultaneously. The metabolic stability of these compounds, in turn, will dictate the duration of this enzyme inhibition and, consequently, the dosing regimen required to maintain therapeutic efficacy.

Anticancer Activity Research

The piperidine scaffold is a prevalent feature in a wide array of compounds investigated for anticancer activity. encyclopedia.pubnih.gov Research on derivatives has demonstrated cytotoxicity against various cancer cell lines through diverse mechanisms, including the induction of apoptosis and cellular senescence. nih.gov

A study focusing on N-arylpiperidine-3-carboxamide derivatives identified compounds with potent antimelanoma activity. nih.gov An initial hit compound induced senescence-like changes in human melanoma A375 cells (EC₅₀ = 1.24 µM) and showed antiproliferative activity (IC₅₀ = 0.88 µM) without significant toxicity to normal cells. Optimization of this scaffold led to a derivative that demonstrated improved antimelanoma activity (IC₅₀ = 0.03 µM) and senescence induction (EC₅₀ = 0.04 µM). nih.gov

Other research has focused on different piperidine-based structures. A series of 3,5-bis(benzylidene)-4-piperidones exhibited tumor-selective toxicity, being highly toxic to oral and colorectal carcinoma cells while remaining less so towards non-malignant fibroblast cells. researchgate.net Similarly, three novel piperidone compounds were found to induce selective cytotoxic effects in leukemia cells at low micromolar concentrations by activating the intrinsic pathway of apoptosis and accumulating poly-ubiquitinated proteins. nih.gov Furthermore, platinum complexes incorporating methylpiperidine ligands have been synthesized and tested against cisplatin-sensitive and -resistant ovarian cancer cell lines, showing consistent cytotoxicity across the lines. nih.gov Benzoxazole-appended piperidine derivatives have also shown considerable antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds inhibiting the epidermal growth factor receptor (EGFR). researchgate.net

Derivative ClassCell LineActivityValueReference
N-arylpiperidine-3-carboxamide (Optimized)A375 (Melanoma)AntiproliferativeIC₅₀ = 0.03 µM nih.gov
N-arylpiperidine-3-carboxamide (Optimized)A375 (Melanoma)Senescence InductionEC₅₀ = 0.04 µM nih.gov
Piperidone (Compound P3)9 Tumorigenic Cell LinesCytotoxicityAvg. CC₅₀ = 2.26 µM nih.gov
Piperidone (Compound P4)9 Tumorigenic Cell LinesCytotoxicityAvg. CC₅₀ = 1.91 µM nih.gov
Piperidone (Compound P5)9 Tumorigenic Cell LinesCytotoxicityAvg. CC₅₀ = 1.52 µM nih.gov
Benzoxazole-piperidine (Compound 7h)MCF-7 (Breast Cancer)AntiproliferativeIC₅₀ = 7.31 ± 0.43 µM researchgate.net
Benzoxazole-piperidine (Compound 4d)MDA-MB-231 (Breast Cancer)AntiproliferativeIC₅₀ = 1.66 ± 0.08 µM researchgate.net
trans-[PtCl₂(NH₃)(3-methylpiperidine)]OVCAR-3 (Ovarian Cancer)CytotoxicityIC₅₀ = 1.9 ± 0.3 µM nih.gov

This table presents a selection of research findings on the anticancer activity of various piperidine derivatives, indicating their potency and the cancer cell lines against which they are effective. IC₅₀ represents the half-maximal inhibitory concentration, EC₅₀ the half-maximal effective concentration, and CC₅₀ the half-maximal cytotoxic concentration.

Anticonvulsant Effects

Derivatives of 3-piperidinecarboxylic acid (nipecotic acid) have been a focus of research for potential anticonvulsant therapies. The ability of these compounds to modulate neuronal excitability has been evaluated in established preclinical models of epilepsy, such as the maximal electroshock (MES) seizure test. nih.gov

A study investigating a series of 3-piperidinecarboxylic acid derivatives found that they were effective in blocking MES-induced seizures in mice. The anticonvulsant potential of these compounds was quantified using a protective index (PI), which compares the dose required for a therapeutic effect to the dose causing neurotoxicity. For the 3-PC derivatives, PI values based on the MES test ranged from less than 1 to greater than 7.2, indicating that some compounds possessed a favorable safety margin. nih.gov The same study also found that these derivatives could elevate the threshold for electroshock-induced seizures, with PI values ranging from greater than 1.6 to greater than 20 for this measure. nih.gov

The proposed mechanism for some piperidine-based anticonvulsants involves the modulation of neurotransmitter systems. Piperine, an alkaloid with a piperidine structure, has demonstrated anticonvulsant effects that are believed to be mediated, at least in part, by its activity as a Na⁺ channel antagonist. nih.gov Other research on related heterocyclic compounds suggests that mechanisms may also involve the blockade of N-methyl-D-aspartate (NMDA) receptors or modulation of GABAergic transmission. nih.govmdpi.com For example, benzylamide derivatives of 2-piperidinecarboxylic acid were found to displace binding at the phencyclidine (PCP) site of the NMDA receptor, a mechanism associated with anticonvulsant activity and low neurological toxicity. nih.gov While a clear correlation between binding affinity and pharmacological activity was not established for all compounds, it points to the complex mechanisms underlying the anticonvulsant effects of this structural class.

Compound SeriesTest ModelPharmacological EffectProtective Index (PI)Reference
3-Piperidinecarboxylic Acid DerivativesMaximal Electroshock (MES)Anticonvulsant< 1 to > 7.2 nih.gov
3-Piperidinecarboxylic Acid DerivativesElectroshock ThresholdAnticonvulsant> 1.6 to > 20 nih.gov
2-Piperidinecarboxylic Acid BenzylamidesMaximal Electroshock (MES)Anticonvulsant1.3 to 4.5 nih.gov

This table summarizes the anticonvulsant activity of piperidinecarboxylic acid derivatives as determined by the protective index (PI) in preclinical seizure models. A higher PI value indicates a more favorable safety profile.

Biological Pathways and Interactions

The biological effects of this compound derivatives are rooted in their interactions with specific molecular targets, which in turn influence broader physiological processes.

Derivatives of the piperidine-3-carboxylate scaffold have been shown to interact with a variety of enzymes and receptors. The piperidine moiety is a recognized pharmacophore for binding to sigma-1 and sigma-2 receptors. researchgate.net Substituted piperidine derivatives have also been developed as potent inhibitors for several enzymes. For instance, certain analogues act as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential in the menaquinone pathway of Mycobacterium tuberculosis. nih.gov Other derivatives have been found to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. biosynth.com Additionally, piperidine-derived compounds have been evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4) and α-amylase, targets relevant to diabetes treatment. mdpi.com In the realm of G protein-coupled receptors (GPCRs), rigidified piperidine analogues have shown high affinity for the P2Y14 receptor. nih.gov

Table 1: Molecular Targets of this compound Derivatives
Derivative ClassMolecular TargetTarget TypeReference
N-(1-benzylpiperidin-4-yl)arylacetamidesSigma-1 and Sigma-2 ReceptorsReceptor researchgate.net
Lipophilic Naphthalene (B1677914) Ether DerivativesMenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase)Enzyme nih.gov
Methyl piperidine-3-carboxylate AnaloguesIDO1 (Indoleamine 2,3-dioxygenase 1)Enzyme biosynth.com
Bridged Piperidine AnaloguesP2Y14 ReceptorReceptor (GPCR) nih.gov
Piperidine-derived SulfonamidesDPP-4 (Dipeptidyl peptidase-4)Enzyme mdpi.com
Substituted Piperidinesα-AmylaseEnzyme mdpi.com

The interaction of these derivatives with their molecular targets can lead to significant physiological effects. Ethyl 1-methylpiperidine-3-carboxylate, a related compound, and its derivatives have been explored for their analgesic, anti-inflammatory, and antimicrobial properties. ontosight.ai The inhibition of the IDO1 enzyme by piperidine-3-carboxylate derivatives may be beneficial in the treatment of neurodegenerative diseases by modulating serotonin production. biosynth.com Antagonism of the P2Y14 receptor by specialized piperidine analogues points to their potential use in treating inflammatory conditions such as asthma, as well as chronic pain. nih.gov Furthermore, the inhibition of α-amylase and DPP-4 by piperidine derivatives highlights their potential as agents for managing diabetes. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and drug-like properties of lead compounds. For derivatives of this compound, research has focused on how stereochemistry and substituent modifications alter their pharmacological profiles.

Stereochemistry can play a critical role in the binding affinity of a ligand to its biological target. In a series of bridged piperidine analogues designed as P2Y14R antagonists, the stereochemistry of the molecule was a key determinant of activity. nih.gov For one 2-azanorbornane derivative, the pure (S,S,S) enantiomer (compound 15) displayed a threefold higher affinity for the receptor than its corresponding enantiomer (compound 16). nih.gov This demonstrates that a specific spatial arrangement of the atoms is necessary for optimal interaction with the receptor's binding pocket.

Modifying substituents on the piperidine ring and its associated moieties has a profound impact on potency, selectivity, and pharmacokinetic properties. acs.org In the development of MenA inhibitors, SAR studies explored three molecular regions of a lead compound to improve its high lipophilicity and enhance inhibitory action. nih.gov It was found that introducing monocyclic groups with halogens could reduce the calculated LogP (cLogP) by up to two units while maintaining or improving activity. nih.gov For example, replacing a bulky, lipophilic naphthalene group with smaller halogenated phenyl groups led to compounds with substantially improved pharmacokinetic parameters. nih.gov Similarly, for N-(1-benzylpiperidin-4-yl)arylacetamide analogues targeting sigma receptors, replacing the phenyl ring with other aromatic systems like thiophene (B33073) or naphthyl had no significant effect on sigma-1 receptor affinity, indicating a degree of tolerance in that region of the molecule. researchgate.net

Table 2: SAR Findings for Piperidine Derivatives as MenA Inhibitors nih.gov
Compound ModificationEffect on Lipophilicity (cLogP)Impact on Inhibitory Activity (IC50)
Replacement of naphthalene with 3-phenoxyphenyl groupNo reductionFavorable activity
Replacement of naphthalene with 3-(4-chlorobenzyl)phenyl groupNo reductionFavorable activity
Introduction of monocyclic rings with halogensReduced by up to 2 Log unitsMaintained or improved activity

Preclinical Studies and in vitro/in vivo Investigations

The therapeutic potential of this compound derivatives has been evaluated in various preclinical models. In vitro studies are commonly used for initial screening and characterization. For example, the inhibitory potency of MenA inhibitors was determined using a cell-free prenyltransferase assay that measures the formation of demethylmenaquinone. nih.gov Similarly, DPP-4 inhibitory activity and antimicrobial properties of different piperidine series have been assessed through specific in vitro assays. mdpi.comresearchgate.net

Promising candidates from in vitro studies have been advanced to in vivo models. A double prodrug of a potent bridged piperidine P2Y14R antagonist was shown to dramatically reduce lung inflammation in a mouse model of asthma. nih.gov The parent compound also demonstrated antihyperalgesic activity in vivo. nih.gov In the context of tuberculosis research, novel MenA inhibitors showed potent synergy with other agents, achieving near-complete sterilization of M. tuberculosis in combination therapy within two weeks in vivo. nih.gov

In vitro Testing for Enzyme Inhibition and Receptor Binding

The therapeutic potential of this compound derivatives has been explored through various in vitro assays targeting specific enzymes and receptors involved in disease pathways. These studies are crucial for elucidating mechanisms of action and identifying potent and selective compounds.

Research into piperidine derivatives has identified their capacity to inhibit a range of enzymes. For instance, certain substituted piperidine derivatives have been evaluated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme from Mycobacterium tuberculosis, with some analogs showing inhibitory concentrations (IC50) in the micromolar range. nih.gov Other research has focused on designing piperidine-1-carboxamide (B458993) derivatives as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), two enzymes implicated in inflammation. researchgate.net Specific compounds from this class have demonstrated potent inhibition with IC50 values as low as 0.110 µM for sEH. researchgate.net Furthermore, derivatives incorporating the piperidine moiety have been synthesized and tested as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research. mdpi.com One such derivative, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide, emerged as a potent dual inhibitor with IC50 values of 9.68 µM for AChE and 11.59 µM for BChE. mdpi.com

In the realm of receptor binding, derivatives of 1-methylpiperidine (B42303) have shown significant affinity for the sigma-1 (σ1) receptor, a protein implicated in various neurological functions. nih.gov These derivatives have demonstrated high affinity and considerable selectivity for the σ1 subtype over the σ2 subtype. nih.gov Molecular dynamics simulations suggest that the interactions between the piperidine nitrogen atom and its substituents with the lipophilic binding pocket of the receptor are responsible for these binding affinities. nih.gov Additionally, the analgesic effects of some 4-amino methyl piperidine derivatives have been linked to their interaction with the µ-opioid receptor (µ-OR), a primary target for potent pain relief. figshare.com

Table 1: In vitro Enzyme Inhibition by Piperidine Derivatives

Derivative ClassTarget EnzymeReported IC₅₀ ValueSource
Substituted PiperidineMenA (M. tuberculosis)22 ± 3 µM nih.gov
Piperidine-1-carboxamidesEH0.110 ± 0.01 µM researchgate.net
Quinoline thiosemicarbazone with piperidineAChE9.68 µM mdpi.com
Quinoline thiosemicarbazone with piperidineBChE11.59 µM mdpi.com

Table 2: In vitro Receptor Binding of Piperidine Derivatives

Derivative ClassTarget ReceptorFindingSource
1-MethylpiperidinesSigma-1 (σ1)High affinity and selectivity over σ2 subtype nih.gov
4-Amino methyl piperidineµ-opioid receptor (µ-OR)Involvement suggested by naloxone (B1662785) antagonism figshare.com

Animal Models for Analgesic and Anti-inflammatory Effects

The potential therapeutic applications of this compound derivatives as analgesic and anti-inflammatory agents have been investigated using established in vivo animal models. These models are designed to simulate clinical pain and inflammation, providing critical data on the efficacy of new compounds.

For assessing analgesic properties, several models are commonly employed. The acetic acid-induced writhing test is a sensitive method for evaluating peripherally acting analgesics, where a reduction in abdominal constrictions indicates an anti-nociceptive effect. figshare.comnih.gov The tail-flick and hot-plate tests measure response latency to a thermal stimulus, suggesting the involvement of central analgesic mechanisms. nih.govnih.gov Studies on piperazine derivatives have shown increased latency in these tests. nih.gov The formalin test induces a biphasic pain response (neurogenic and inflammatory phases), allowing for a more detailed characterization of a compound's mechanism. nih.govnih.gov Treatment with certain piperazine derivatives has been shown to reduce licking time in both phases of the formalin test. nih.gov Research on 4-amino methyl piperidine derivatives demonstrated significant analgesic activity in both the writhing test and the tail-flick method, with one compound showing 100% inhibition in the writhing test. figshare.com

The anti-inflammatory activity of these derivatives is often evaluated using models of induced edema and cellular infiltration. The carrageenan-induced paw edema model is a widely used test for acute inflammation. nih.govnih.gov In this model, piperazine derivatives have been shown to reduce paw edema at various time points after administration. nih.gov Another common model is xylene-induced ear edema. nih.govmdpi.com Studies on methyl salicylate (B1505791) derivatives bearing a piperazine moiety found that they exhibited favorable anti-inflammatory activity in both carrageenan- and xylene-induced edema models in mice. nih.gov Beyond measuring swelling, studies also assess the biochemical markers of inflammation. For example, in the carrageenan-induced pleurisy model, effective compounds can reduce both leukocyte migration and protein exudation into the pleural cavity. nih.govmdpi.com Further mechanistic studies have shown that the anti-inflammatory effects can be associated with the decreased production of inflammatory mediators like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin (B15479496) E2 (PGE2), as well as reduced myeloperoxidase (MPO) activity in inflamed tissues. mdpi.com

Table 3: Evaluation of Analgesic Effects in Animal Models

Derivative ClassAnimal ModelObserved EffectSource
4-Amino methyl piperidineAcetic Acid-Induced Writhing TestUp to 100% inhibition of writhing figshare.com
4-Amino methyl piperidineTail-Flick TestDemonstrated analgesic potential figshare.com
Piperazine derivative (LQFM-008)Formalin TestReduced licking time in both phases nih.gov
Piperazine derivative (LQFM-008)Hot Plate TestIncreased latency to thermal stimulus nih.gov

Table 4: Evaluation of Anti-inflammatory Effects in Animal Models

Derivative ClassAnimal ModelObserved EffectSource
Piperazine derivative (LQFM-008)Carrageenan-Induced Paw EdemaReduced edema at tested time points nih.gov
Methyl salicylate with piperazineXylene-Induced Ear EdemaExhibited favorable anti-inflammatory activity nih.gov
Piperazine derivative (LQFM-008)Carrageenan-Induced PleurisyReduced cell migration and protein exudation nih.gov

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. While these methods are widely applied in drug discovery for piperidine-containing compounds, specific molecular docking studies focusing exclusively on Methyl 1-methylpiperidine-3-carboxylate are not extensively detailed in publicly available scientific literature. The following sections describe the theoretical approach that would be used in such studies.

The prediction of receptor binding affinity estimates the strength of the interaction between a ligand and its target receptor. This is often quantified by a docking score or a predicted inhibition constant (Ki). A lower docking score generally indicates a more favorable binding interaction. For this compound, this would involve preparing a 3D model of the compound and docking it into the binding site of a relevant biological target. The scoring function of the docking software would then calculate the binding energy based on factors like electrostatic and van der Waals interactions.

Beyond predicting affinity, docking studies elucidate the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonds: The ester carbonyl oxygen of this compound could act as a hydrogen bond acceptor with amino acid residues like serine or tyrosine in a receptor's active site.

Hydrophobic Interactions: The piperidine (B6355638) ring and its N-methyl group can form hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, or isoleucine.

Ionic Interactions: The tertiary amine of the piperidine ring is basic (pKa ≈ 8.39) and would be protonated at physiological pH. nih.gov This positive charge could form a crucial ionic bond or salt bridge with an acidic residue like aspartic acid or glutamic acid in the target protein.

A detailed docking study would map these potential interaction points, providing a structural hypothesis for the compound's mechanism of action at a molecular level.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule with high accuracy. Comprehensive studies applying these methods specifically to this compound are not widely published.

The piperidine ring of this compound is not planar and can exist in multiple three-dimensional shapes, or conformers, most notably the "chair" and "boat" conformations. The orientation of the methyl ester and N-methyl groups (axial vs. equatorial) further increases the number of possible conformers. Conformer analysis would involve calculating the relative energies of these different structures to determine the most stable, lowest-energy conformation. This information is critical as the biological activity of a molecule is often dependent on it adopting a specific shape to fit into a receptor's binding pocket.

Quantum chemical calculations can predict spectroscopic data, which serves as a powerful tool for structural verification when compared with experimental results. nih.gov

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule, corresponding to peaks in an IR spectrum. For this compound, key predicted vibrations would include C=O stretching from the ester group and C-N stretching from the tertiary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C atoms in the molecule. chemrxiv.org These predictions help in the assignment of signals in experimental NMR spectra, confirming the compound's structure.

ADME-Tox Predictions and Pharmacokinetic Modeling

ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a critical component of computational chemistry in drug discovery, used to forecast the pharmacokinetic and safety profiles of a compound. nih.gov These properties are often derived from the molecule's fundamental physicochemical characteristics, which can be calculated in silico. Several key ADME-related properties for this compound have been computationally predicted and are available in public databases. nih.gov

These predictions suggest that the compound has a low molecular weight and a moderate number of rotatable bonds, which are generally favorable for oral bioavailability. The predicted topological polar surface area (TPSA) is relatively low, suggesting good potential for cell membrane permeability. Lipophilicity, estimated by the XLogP3 value, is also in a range that is often associated with good absorption.

Below is a table of computationally predicted physicochemical properties relevant to ADME modeling for this compound.

PropertyPredicted ValueRelevance in ADME-Tox Modeling
Molecular Weight157.21 g/molInfluences diffusion and absorption; values &lt;500 g/mol are generally favored for oral bioavailability (Lipinski's Rule of Five).
XLogP30.6A measure of lipophilicity (fat-solubility). Affects absorption and distribution; values &lt;5 are generally preferred.
Hydrogen Bond Donor Count0The number of N-H or O-H bonds. Affects solubility and membrane permeability; values &le;5 are favored.
Hydrogen Bond Acceptor Count3The number of N or O atoms. Affects solubility and membrane permeability; values &le;10 are favored.
Rotatable Bond Count2A measure of molecular flexibility. High numbers (&gt;10) can be detrimental to bioavailability.
Topological Polar Surface Area (TPSA)29.5 &Aring;&sup2;Predicts cell membrane permeability. Values &lt;140 &Aring;&sup2; are associated with better absorption and blood-brain barrier penetration.
Formal Charge0The overall electrical charge of the molecule.
pKa (Basic)8.39Indicates the molecule is a base and will be significantly protonated (positively charged) at physiological pH (7.4), which affects solubility and receptor interaction. nih.gov

In Silico Screening for Drug Discovery

In the realm of modern drug discovery, in silico screening has emerged as a critical tool for the preliminary assessment of vast chemical libraries to identify potential drug candidates. This computational approach utilizes molecular modeling, simulations, and chemoinformatics to predict the interactions between small molecules and biological targets, thereby streamlining the drug development process. For the compound this compound, while extensive, dedicated in silico screening campaigns against specific therapeutic targets are not widely documented in publicly available scientific literature, its fundamental physicochemical and structural properties can be computationally predicted. These predicted descriptors are foundational for any virtual screening endeavor and provide insights into the compound's potential as a scaffold or lead compound in drug design.

The utility of a compound in drug discovery is often initially evaluated based on its adherence to established principles, such as Lipinski's Rule of Five, which predicts the oral bioavailability of a drug candidate. Furthermore, other computed properties, including topological polar surface area (TPSA), rotatable bond count, and pKa, are instrumental in assessing a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADMET).

Below is a table of computationally predicted properties for this compound, sourced from publicly accessible chemical databases. These parameters are essential for the initial stages of in silico drug discovery.

Table 1: Computationally Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₈H₁₅NO₂Provides the elemental composition of the molecule.
Molecular Weight157.21 g/mol A key parameter in Lipinski's Rule of Five; values under 500 g/mol are generally favored for oral bioavailability.
XLogP30.6A measure of lipophilicity, which influences solubility, absorption, and membrane permeability.
Hydrogen Bond Donors0The number of hydrogen bond donors, a factor in Lipinski's Rule of Five.
Hydrogen Bond Acceptors3The number of hydrogen bond acceptors, a factor in Lipinski's Rule of Five.
Rotatable Bond Count2Indicates the conformational flexibility of the molecule, which can impact binding affinity.
Topological Polar Surface Area (TPSA)29.5 ŲPredicts the transport properties of drugs, with lower values associated with better cell permeability.
Heavy Atom Count11The total number of non-hydrogen atoms in the molecule.
Complexity147A measure of the intricacy of the molecular structure.
pKa (basic)8.39The predicted basic dissociation constant, which affects the ionization state of the molecule at physiological pH. nih.gov
Data sourced from PubChem CID 15535. nih.gov

Detailed Research Findings

A thorough review of scientific literature did not yield specific studies detailing the use of this compound in broad in silico screening campaigns for identifying novel drug leads. The available information primarily consists of its identification in chemical analyses and its commercial availability as a synthetic building block. researchgate.netresearchgate.netmdpi.com

However, the piperidine scaffold, of which this compound is a derivative, is a well-established privileged structure in medicinal chemistry. Piperidine-containing compounds are known to interact with a wide range of biological targets, and computational studies on various piperidine derivatives have been conducted to explore their potential as therapeutic agents. These studies often involve techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling to predict the binding affinity and biological activity of these compounds against targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of methyl 1-methylpiperidine-3-carboxylate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the compound's atomic arrangement and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the protons of the N-methyl group and the methyl ester group each produce a distinct singlet signal. The protons on the piperidine (B6355638) ring give rise to more complex multiplets due to spin-spin coupling with adjacent protons. The chemical shifts (δ) are indicative of the electronic environment of each proton. For instance, protons closer to electronegative atoms like nitrogen and oxygen are deshielded and appear at higher chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. nih.gov Key signals include those for the carbonyl carbon of the ester group, the carbons of the piperidine ring, the N-methyl carbon, and the methoxy (B1213986) carbon of the ester. nih.gov The chemical shifts of the ring carbons can help in determining the substitution pattern and conformation of the piperidine ring.

Interactive Data Table: Representative NMR Data for Piperidine Derivatives
NucleusChemical Shift (δ) Range (ppm)MultiplicityAssignment
¹H~3.70SingletO-CH ₃ (Ester)
¹H~2.30SingletN-CH
¹H1.50 - 3.20MultipletsPiperidine ring protons
¹³C~173SingletC =O (Ester)
¹³C~51SingletO-C H₃ (Ester)
¹³C45 - 65SingletsPiperidine ring carbons
¹³C~46SingletN-C H₃

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. The molecular ion peak [M]⁺ corresponds to the molecular weight of the compound (157.21 g/mol ). nih.gov

Fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for this compound may involve the loss of the methoxy group (-OCH₃) or cleavage of the piperidine ring. The most abundant fragments often include m/z values of 142, 70, and 43. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This hyphenated technique is particularly useful for analyzing complex mixtures and for quantifying the amount of this compound in a sample. It allows for the separation of the target compound from impurities or other reaction components before it enters the mass spectrometer for detection. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Data
Adductm/z
[M+H]⁺158.11756
[M+Na]⁺180.09950
[M-H]⁻156.10300

Data based on predicted values. Actual values may vary based on instrumentation. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1730-1750 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations for the methyl and methylene (B1212753) groups on the piperidine ring and the methyl groups of the ester and N-methyl substituents, as well as C-N and C-O stretching vibrations.

Interactive Data Table: Characteristic IR Absorption Frequencies
Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
C=O (Ester)Stretch1730 - 1750
C-H (Alkyl)Stretch2850 - 3000
C-O (Ester)Stretch1000 - 1300
C-N (Amine)Stretch1020 - 1250

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures or related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. The separation is based on the differential partitioning of the compound between a stationary phase (typically a packed column) and a liquid mobile phase.

A common setup for the analysis of this compound would involve a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of an aqueous buffer (like 0.1% trifluoroacetic acid in water) and an organic solvent (such as acetonitrile). nih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification. The purity of the sample can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas Chromatography (GC) is another effective method for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected as they exit the column. The Kovats retention index, a measure of retention time relative to n-alkanes, for this compound on a semi-standard non-polar column is approximately 1148.8. nih.gov

GC is often coupled with a mass spectrometer (GC-MS), providing a powerful two-dimensional analytical technique. nih.gov This combination allows for the separation of components in a mixture by GC, followed by their individual identification and structural elucidation by MS. nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely utilized chromatographic technique for the separation and identification of compounds, as well as for monitoring the progress of chemical reactions. For piperidine derivatives, including nitrogen-containing heterocyclic compounds like this compound, TLC provides a rapid and effective analytical method.

In a typical TLC analysis of piperidine compounds, a silica (B1680970) gel plate is used as the stationary phase. Specifically, silica gel F254 plates, which contain a fluorescent indicator, are common as they allow for the visualization of UV-active compounds under a UV lamp. researchgate.net

The choice of mobile phase (eluent) is critical for achieving good separation. For piperidine derivatives, a variety of solvent systems can be employed. A common approach involves using a mixture of a relatively non-polar solvent and a more polar solvent, such as acetone (B3395972) and n-hexane. researchgate.net For basic compounds like piperidines, which can interact strongly with the acidic silica gel, causing streaking, it is often beneficial to add a small amount of a basic modifier to the eluent system. Systems incorporating aqueous ammonia, for example, can improve the spot shape and resolution. google.com

Visualization of the separated spots on the TLC plate is achieved through several methods. If the compound contains a chromophore, it can be visualized directly under UV light, typically at wavelengths of 254 nm or 365 nm, where it will appear as a dark spot against the fluorescent background. researchgate.net For compounds that are not UV-active or for enhanced sensitivity, chemical staining reagents are used. Dragendorff's reagent is particularly effective for detecting alkaloids and other tertiary amines, producing a characteristic orange or reddish-brown colored complex, making it a suitable choice for visualizing piperidine-containing molecules. researchgate.netgoogle.com

ParameterDescriptionCommon Examples for Piperidine Derivatives
Stationary Phase The solid adsorbent coated on the plate.Silica gel 60 F254 researchgate.net
Mobile Phase The solvent system that moves up the plate.Acetone + n-Hexane researchgate.net 2-Propanol + Aqueous Ammonia (95:5) google.com
Visualization Methods to detect the separated spots.UV Light (254 nm / 365 nm) researchgate.net Dragendorff's Reagent researchgate.netgoogle.com

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample of a chemical compound. This method is crucial in synthetic chemistry for verifying the elemental composition and purity of a newly synthesized substance. By comparing the experimentally determined elemental percentages with the theoretically calculated values based on the compound's molecular formula, researchers can confirm its identity.

For this compound, the molecular formula is C₈H₁₅NO₂. Based on this formula, the theoretical elemental composition can be calculated with high precision. An experimentally obtained result that closely matches these theoretical values provides strong evidence for the structural integrity and purity of the sample. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

The theoretical elemental composition of this compound is presented in the table below.

ElementSymbolTheoretical Mass Percentage (%)
CarbonC61.12%
HydrogenH9.62%
NitrogenN8.91%
OxygenO20.35%

Note: Oxygen percentage is typically determined by difference.

Applications in Specialized Chemical Fields

Agrochemical Development and Efficacy Enhancement

While direct application or extensive research of Methyl 1-methylpiperidine-3-carboxylate as an active agrochemical ingredient is not widely documented, its structural motifs are of interest in the synthesis of agrochemical compounds. Research into derivatives of piperidine (B6355638) has shown their utility as intermediates in the creation of pesticides and herbicides. The core piperidine structure is a key component in many biologically active molecules, and compounds like this compound serve as precursors for more complex chemical entities that may have applications in agriculture.

Furthermore, studies have identified this compound in the metabolic products of certain microorganisms. For instance, it has been detected in extracts from bacteria that are being investigated for their potential to promote plant growth and suppress bacterial wilt, suggesting a role in complex biological interactions relevant to agriculture. researchgate.net

Specialty Chemical Production

This compound is recognized as a specialty chemical, utilized in the synthesis of a variety of organic compounds. researchgate.net Its role extends to being a raw material for monomers, resins, and crosslinking agents. researchgate.net The reactivity of its functional groups allows it to be incorporated into larger molecules, contributing to the production of materials with specific desired properties for industrial applications. Chemical suppliers list it as a reagent for research and development, indicating its use in creating novel specialty chemicals. chem960.com

Materials Science Applications

The field of materials science leverages unique molecular structures to create novel materials with advanced properties. Piperidinium-based compounds, closely related to this compound, have shown significant promise in this area.

Ionic liquids (ILs) are salts that are liquid at low temperatures, often below 100°C. They have applications as solvents and electrolytes due to their low volatility, high thermal stability, and tunable properties. Cations derived from piperidine, such as N-alkyl-N-methylpiperidinium, are common components of ILs. Research has demonstrated the synthesis of a wide range of room-temperature ionic liquids based on the 3-methylpiperidinium cation core. ambeed.com These ILs are produced from precursors like 3-methylpiperidine (B147322) and exhibit high electrochemical stability. ambeed.com While this compound is not a direct precursor in the most common synthetic routes, its piperidine skeleton is the foundational structure for the cations in these advanced materials.

The high electrochemical stability of piperidinium-based ionic liquids makes them excellent candidates for use as electrolytes in batteries and other electrochemical devices. ambeed.com For example, N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imide has been identified as a promising electrolyte base for lithium batteries, demonstrating good performance and high coulombic efficiency. The development of such electrolytes is crucial for creating safer and more efficient energy storage solutions. The research into these electrolytes underscores the importance of the piperidine scaffold, the core of this compound, in advancing energy technology.

Organic Synthesis Building Block

The primary and most established application of this compound is as a building block in organic synthesis. researchgate.net It serves as a versatile intermediate for the preparation of a wide array of more complex molecules, particularly in the pharmaceutical and medicinal chemistry fields.

Its utility is demonstrated in its conversion to other valuable chemical intermediates. For example, it can be reduced using reagents like lithium aluminum hydride to synthesize (1-methylpiperidin-3-yl)methanol, a different functionalized piperidine derivative that can be used in further synthetic steps. This role as a synthetic precursor is critical for building the molecular architecture of new drugs and other bioactive compounds.

Comparative Studies and Structure Function Relationships with Analogues

Comparison with Other Piperidine (B6355638) Derivatives

The piperidine ring is a common scaffold in a vast array of pharmaceuticals and bioactive molecules due to its ability to confer favorable pharmacokinetic properties. mdpi.com The specific substitutions on this ring, however, dramatically influence the compound's behavior.

Methyl 1-methylpiperidine-3-carboxylate possesses a specific combination of a tertiary amine (N-methyl) and a methyl ester at the 3-position of the piperidine ring. This arrangement distinguishes it from other derivatives, such as those with different N-substituents (e.g., N-benzyl), alternative ester groups (e.g., ethyl ester), or varied substitution patterns (e.g., ester at the 4-position).

The N-methyl group, being a small alkyl substituent, offers a balance of basicity and lipophilicity. Compared to analogues with larger N-alkyl or N-aryl groups, this compound may exhibit improved cell permeability and oral bioavailability. The methyl ester, in comparison to larger esters, can influence the compound's solubility and rate of hydrolysis by esterases in the body, which can be a critical factor in its metabolic stability and duration of action.

PropertyThis compoundN-Benzylpiperidine AnalogueEthyl Ester Analogue4-Carboxylate Isomer
N-Substituent MethylBenzylMethylMethyl
Ester Group MethylMethylEthylMethyl
Ester Position 3334
Potential Advantage Balanced lipophilicity and basicityPotential for specific receptor interactionsAltered metabolic stabilityDifferent spatial arrangement affecting receptor binding

The reactivity of this compound is influenced by both the tertiary amine and the ester functional groups. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic, with a predicted pKa of approximately 8.66. chemicalbook.com This basicity is a key determinant of its physiological behavior, affecting its ionization state at physiological pH and its potential to interact with acidic residues in biological targets.

Compared to its N-unsubstituted counterpart, Methyl piperidine-3-carboxylate, the N-methyl group in this compound increases the steric hindrance around the nitrogen, which can modulate its reactivity in certain chemical transformations.

From a pharmacological perspective, piperidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors and ion channels. The specific nature and position of substituents on the piperidine ring are critical for determining the binding affinity and selectivity for these targets. For instance, studies on various piperidine derivatives have shown that even minor changes in substitution can lead to significant differences in activity. For example, in a series of piperidine carboxamides, the (S)-enantiomer was found to be 100-fold more potent than the (R)-enantiomer, highlighting the stereo-sensitive nature of the biological target. nih.gov

Isomeric Studies (e.g., Position of Ester Group, N-Substitution)

Isomers, molecules with the same molecular formula but different arrangements of atoms, can exhibit vastly different chemical and biological properties.

N-Substitution: The nature of the substituent on the piperidine nitrogen also gives rise to a range of analogues with differing properties. For example, replacing the N-methyl group with an N-benzyl group introduces a bulky, aromatic moiety that can significantly alter the compound's interaction with receptors and its metabolic profile.

Isomer/AnalogueKey Structural DifferencePotential Impact
Methyl 1-methylpiperidine-4-carboxylate Ester group at the 4-positionAltered molecular shape and receptor binding profile
Ethyl 1-methylpiperidine-3-carboxylate Ethyl ester instead of methyl esterModified solubility, metabolic stability, and potency
Methyl 1-benzylpiperidine-3-carboxylate N-benzyl group instead of N-methyl groupIncreased steric bulk and potential for pi-stacking interactions, affecting receptor binding and selectivity

Chiral Analogues and Enantiomeric Purity Significance

The carbon atom at the 3-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 1-methylpiperidine-3-carboxylate and (S)-Methyl 1-methylpiperidine-3-carboxylate.

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the two enantiomers of a chiral drug can interact with them differently, leading to significant variations in their pharmacological effects. One enantiomer may be responsible for the desired therapeutic activity, while the other may be less active, inactive, or even contribute to undesirable side effects.

The importance of enantiomeric purity in pharmaceuticals is well-established. nih.gov For instance, in a study of piperidine carboxamide-based antimalarial agents, the (S)-enantiomer was found to be 100 times more potent than the (R)-enantiomer. nih.gov This highlights the critical need for stereoselective synthesis or chiral separation to obtain the desired enantiomer in high purity for therapeutic applications. The separation of chiral amines and their derivatives is an active area of research, with techniques like chiral chromatography being employed to isolate enantiomerically pure compounds. mdpi.comrsc.org

The synthesis of enantiomerically pure piperidine derivatives is often a key objective in medicinal chemistry to maximize therapeutic benefit and minimize potential risks associated with the unwanted enantiomer.

Q & A

Basic Research Questions

Q. How can Methyl 1-methylpiperidine-3-carboxylate be synthesized with high purity, and what analytical methods validate its structural integrity?

  • Methodology :

  • Synthesis : Utilize a modified Claisen-Schmidt condensation with piperidine derivatives as intermediates. For example, reflux equimolar amounts of starting materials (e.g., substituted aldehydes) in anhydrous ethanol with catalytic piperidine (0.5–1.0 mol%) under inert atmosphere .
  • Purification : Recrystallize from methanol or ethanol to remove unreacted reagents. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) or HPLC.
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., δ 3.7 ppm for methyl ester protons) and FT-IR (1730 cm1^{-1} for ester C=O stretch) .
    • Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook or PubChem to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Risk Mitigation :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity data suggest moderate irritation risks) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (linked to respiratory irritation, H335 hazard code) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501 guidelines) .
    • Storage : Keep in airtight containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined when twinning or disorder complicates structural resolution?

  • Experimental Design :

  • Data Collection : Use high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.
  • Software Tools : Refine with SHELXL (for small-molecule crystallography) to model disorder via PART instructions and TWIN/BASF commands for twinning .
  • Validation : Cross-check with Mercury’s void analysis and packing similarity modules to identify solvent-accessible regions or pseudosymmetry artifacts .
    • Contradiction Resolution : Compare multiple datasets (e.g., different temperatures) to distinguish dynamic disorder from static crystal defects .

Q. What strategies resolve contradictions in reaction yields or by-product formation during esterification of piperidine derivatives?

  • Data Analysis :

  • By-Product Identification : Use LC-MS (Q Exactive Orbitrap) to detect low-abundance impurities. Match fragmentation patterns to synthetic intermediates (e.g., dihydrothianaphthene derivatives) .
  • Optimization : Vary reaction stoichiometry (e.g., 1.2–1.5 equivalents of methylating agents) and temperature (60–80°C) to suppress side reactions.
    • Mechanistic Insight : Perform DFT calculations (e.g., Gaussian 16) to model transition states and identify steric/electronic bottlenecks .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Modify substituents at the piperidine nitrogen (e.g., Boc-protection) or ester group (e.g., ethyl vs. methyl) to assess steric/electronic effects .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) with IC50_{50} determination via fluorometric methods.
  • Computational Modeling : Dock structures into target proteins (e.g., AutoDock Vina) to correlate binding affinity (ΔG) with experimental IC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.